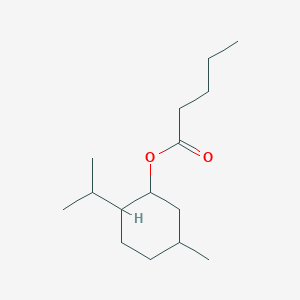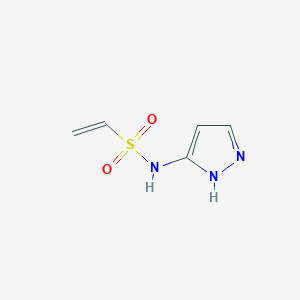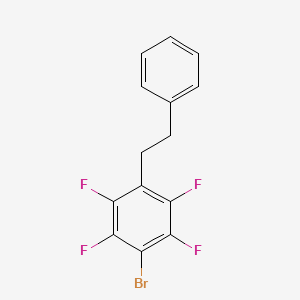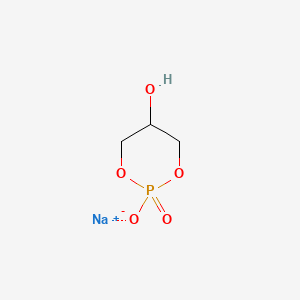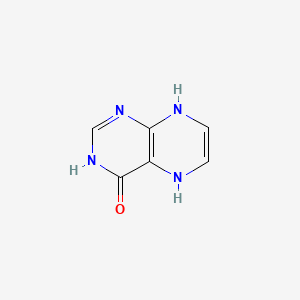
4(1H)-Pteridinone, 5,8-dihydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pteridinone, 5,8-dihydro-(9CI) is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) typically involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones. This reaction is often carried out in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This method is favored for its efficiency and the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods
Industrial production methods for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pteridinone, 5,8-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or water.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have enhanced biological activities or serve as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
4(1H)-Pteridinone, 5,8-dihydro-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pterin: A natural pigment with a similar pteridine core.
Folic Acid: An essential vitamin involved in DNA synthesis and repair.
Biopterin: A cofactor for various enzymatic reactions.
Uniqueness
4(1H)-Pteridinone, 5,8-dihydro-(9CI) is unique due to its specific substitution pattern and the potential for diverse chemical modifications. This uniqueness allows for the exploration of new biological activities and the development of novel therapeutic agents.
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3,7H,(H2,8,9,10,11) |
InChI Key |
RTXWGTSLXWVUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
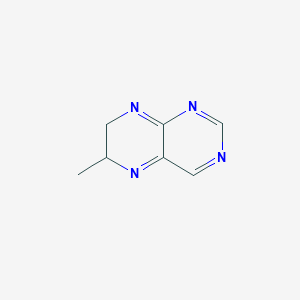
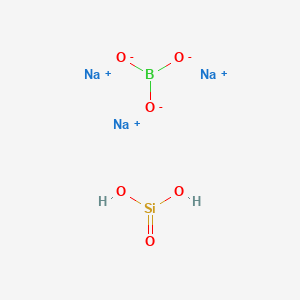
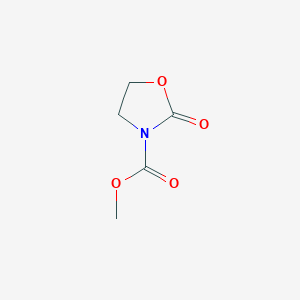

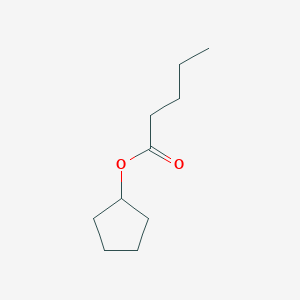
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)

